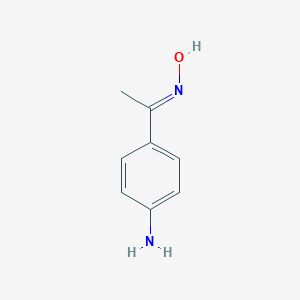
1-(4-Aminophenyl)ethan-1-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminophenyl)ethan-1-one oxime, also known as APEO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. APEO is a white crystalline powder with a molecular formula of C8H10N2O and a molecular weight of 150.18 g/mol. In
Mécanisme D'action
The mechanism of action of 1-(4-Aminophenyl)ethan-1-one oxime is not fully understood. However, it is believed that this compound exerts its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders. In addition, this compound has been shown to enhance plant growth and improve crop yield, which may have implications for agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Aminophenyl)ethan-1-one oxime has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high purity. This compound is also stable under a wide range of conditions, which makes it suitable for various experiments. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which may limit its use in certain experiments. In addition, this compound has not been extensively studied in vivo, which may limit its applicability in certain fields.
Orientations Futures
There are several future directions for the study of 1-(4-Aminophenyl)ethan-1-one oxime. One direction is to further investigate the mechanism of action of this compound. Understanding the mechanism of action of this compound may lead to the development of more effective treatments for various diseases. Another direction is to explore the potential of this compound as a drug delivery system. This compound's ability to cross the blood-brain barrier may make it a promising candidate for the treatment of neurological disorders. Finally, further research is needed to explore the potential of this compound in agriculture and material science. This compound's ability to enhance plant growth and act as a corrosion inhibitor may have important implications in these fields.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound can be synthesized through a relatively simple method and has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. This compound also has potential applications in agriculture and material science. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Méthodes De Synthèse
1-(4-Aminophenyl)ethan-1-one oxime can be synthesized through the reaction of 4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in an acidic medium and yields this compound as a white crystalline powder. The synthesis method of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-Aminophenyl)ethan-1-one oxime has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and antioxidant properties. This compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been investigated for its ability to enhance plant growth and improve crop yield. In material science, this compound has been studied for its potential as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,9H2,1H3/b10-6+ |
Clé InChI |
ZIBZGXFVQGQEBO-UXBLZVDNSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CC=C(C=C1)N |
SMILES |
CC(=NO)C1=CC=C(C=C1)N |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)




![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)




![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)
